molecular formula C12H15NO3 B13579180 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one

4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B13579180
M. Wt: 221.25 g/mol
InChI Key: USVSDJNRZMYNBB-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The presence of the 3,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    4-(3,4-Dimethoxyphenyl)pyrrolidin-2-one: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    Pyrrolidin-2-one: The parent compound without any aromatic substitution.

    Piracetam and Oxiracetam: These are well-known pyrrolidinone derivatives used as cognitive enhancers.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-15-10-3-8(4-11(6-10)16-2)9-5-12(14)13-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)

InChI Key

USVSDJNRZMYNBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CC(=O)NC2)OC

Origin of Product

United States

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